molecular formula C15H14N2 B2466005 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 313528-18-6

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2466005
CAS No.: 313528-18-6
M. Wt: 222.291
InChI Key: WZRSPCLHAIEWPU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a 3,4-dimethylphenyl group. This compound is known for its unique chemical structure and versatile properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction between an aryl aldehyde and 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . Another approach involves the use of aminooxygenation and hydroamination strategies .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This modification enhances its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar heterocycles .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-6-7-13(9-12(11)2)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRSPCLHAIEWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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